2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine
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Overview
Description
2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine is a complex organic compound. Its structure comprises multiple functional groups, contributing to its versatility in various chemical processes. The thiazole ring, along with the sulfonyl and oxolan-2-yl groups, makes this compound of significant interest in synthetic organic chemistry.
Mechanism of Action
Target of Action
It’s known that compounds like tcmdc-124749 are often used in research related tomalaria , specifically targeting the Plasmodium falciparum species . More research is needed to identify the exact molecular target of TCMDC-124749.
Mode of Action
It’s known that similar compounds have been used in the study of malaria , suggesting that TCMDC-124749 may interact with biological targets in a way that inhibits the growth or development of the malaria parasite
Biochemical Pathways
TCMDC-124749 may be involved in the biochemical pathways related to the life cycle of the Plasmodium falciparum parasite . The compound has been associated with transmission-blocking potential, indicating its possible role in disrupting the parasite’s ability to spread . .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability and overall effectiveness as a potential therapeutic agent
Result of Action
Given its potential role in malaria research, it’s plausible that the compound may exert effects that inhibit the growth or development of the Plasmodium falciparum parasite
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like TCMDC-124749. Factors such as temperature, pH, and the presence of other biological molecules could potentially impact the compound’s effectiveness
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials
benzenesulfonyl chloride
4-methylbenzenesulfonyl chloride
2-thiazolamine
oxirane
Step-by-Step Synthesis
Step 1: : The 2-thiazolamine undergoes sulfonylation with benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride under basic conditions to yield an intermediate.
Step 2: : The intermediate reacts with oxirane under acidic or basic conditions to form the final product, 2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine.
Industrial Production Methods: While lab-scale synthesis focuses on purity, industrial production emphasizes yield and cost-efficiency. Catalysis and optimization of reaction conditions, such as temperature and solvent choice, are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound undergoes oxidation, especially at the thiazole ring.
Reduction: : Reduction reactions can target the sulfonyl groups.
Substitution: : Nucleophilic substitution can occur at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Use of agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Commonly done with reagents like lithium aluminum hydride.
Substitution: : Conditions might include bases such as sodium hydride.
Major Products Formed
Oxidation yields sulfone derivatives.
Reduction produces sulfonamide derivatives.
Substitution results in varied compounds depending on the nucleophile used.
Scientific Research Applications
This compound finds applications across several fields:
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry.
Biology
Studied for its potential antimicrobial and antifungal properties.
Serves as a probe in biochemical assays due to its unique structure.
Medicine
Investigated for its therapeutic potentials, such as anti-cancer and anti-inflammatory effects.
A key compound in drug discovery for its binding affinity with biological targets.
Industry
Used in the manufacture of specialty chemicals.
A precursor in the synthesis of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(benzenesulfonyl)-1,3-thiazole
4-(4-methylbenzenesulfonyl)-1,3-thiazole
N-(oxolan-2-ylmethyl)-1,3-thiazole
Comparison
The unique combination of the benzenesulfonyl and 4-methylbenzenesulfonyl groups with the oxolan-2-ylmethyl moiety sets this compound apart.
Unlike other similar compounds, the dual sulfonyl groups enhance its chemical reactivity and binding affinity.
Its complex structure makes it more versatile in applications compared to simpler thiazole derivatives.
There you have it—a detailed overview of 2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine. What do you think?
Properties
IUPAC Name |
2-(benzenesulfonyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c1-15-9-11-18(12-10-15)30(24,25)20-19(22-14-16-6-5-13-28-16)29-21(23-20)31(26,27)17-7-3-2-4-8-17/h2-4,7-12,16,22H,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLYPEFXRXGEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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